molecular formula C22H14BrClN2O B11674438 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide

Cat. No.: B11674438
M. Wt: 437.7 g/mol
InChI Key: WTKOYKYCSPUADR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Bromination and Chlorination:

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    Pathways Involved: The exact pathways would depend on the specific biological activity being studied, such as apoptosis pathways in cancer cells or inflammatory pathways in immune cells.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and chlorine substituents.

    2-(4-chlorophenyl)-N-(2-bromophenyl)quinoline-4-carboxamide: Similar structure but with reversed positions of bromine and chlorine.

    N-(2-chlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide: Contains a fluorine atom instead of bromine.

Uniqueness

2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C22H14BrClN2O

Molecular Weight

437.7 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14BrClN2O/c23-15-11-9-14(10-12-15)21-13-17(16-5-1-3-7-19(16)25-21)22(27)26-20-8-4-2-6-18(20)24/h1-13H,(H,26,27)

InChI Key

WTKOYKYCSPUADR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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